

Application of Anthraquinone-d8 for Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Soil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anthraquinone-d8

Cat. No.: B146243

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Application Note & Protocol

Introduction

The accurate quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in soil is critical for environmental monitoring and risk assessment due to the carcinogenic and mutagenic properties of many of these compounds. Isotope dilution mass spectrometry, particularly using Gas Chromatography-Mass Spectrometry (GC-MS), is a robust and widely accepted technique for this purpose.^{[1][2]} This method involves the use of deuterated analogues of the target analytes as internal standards to correct for matrix effects and variations in sample preparation and analysis.

This document outlines a proposed methodology for the application of **Anthraquinone-d8** as an internal standard for the analysis of a range of PAHs in soil samples. While deuterated PAHs are commonly used, **Anthraquinone-d8** presents a viable alternative, particularly for certain PAH isomers, due to its structural similarity to a three-ring aromatic system and its distinct mass-to-charge ratio, which minimizes potential interferences. Its efficacy as an internal standard has been demonstrated in the analysis of its non-deuterated counterpart in complex matrices, showing good recovery and performance.

Principle

A known amount of **Anthraquinone-d8** internal standard is spiked into a soil sample prior to extraction. The sample is then subjected to an extraction procedure, such as Soxhlet or

QuEChERS, to isolate the PAHs and the internal standard. The extract is subsequently concentrated and analyzed by GC-MS in Selected Ion Monitoring (SIM) mode. The quantification of the native PAHs is performed by relating the response of the target analyte to the response of the **Anthraquinone-d8** internal standard. This approach compensates for losses during sample preparation and instrumental analysis, leading to more accurate and precise results.

Physicochemical Properties of Anthraquinone-d8

A summary of the key physicochemical properties of **Anthraquinone-d8** is presented in Table 1. Its molecular weight and boiling point are within a suitable range for co-extraction and chromatographic analysis with many of the 16 priority PAHs listed by the U.S. EPA.

Property	Value
Chemical Name	1,2,3,4,5,6,7,8-octadeuterioanthracene-9,10-dione
CAS Number	10439-39-1
Molecular Formula	C ₁₄ D ₈ O ₂
Molecular Weight	216.26 g/mol
Boiling Point	379-381 °C

Experimental Protocols

Two common extraction protocols are detailed below: Soxhlet extraction, a classical and exhaustive method, and QuEChERS, a quicker and more modern alternative.

Protocol 1: Soxhlet Extraction

This protocol is based on established methods for exhaustive extraction of PAHs from solid matrices.^{[1][2][3]}

1. Sample Preparation:

- Homogenize the soil sample by sieving to remove large debris.

- Weigh approximately 10 g of the homogenized soil into a Soxhlet extraction thimble.

2. Spiking with Internal Standard:

- Add a known volume of a standard solution of **Anthraquinone-d8** in a suitable solvent (e.g., 100 µL of a 10 µg/mL solution in dichloromethane) directly onto the soil in the thimble.
- Allow the solvent to evaporate for approximately 20-30 minutes.

3. Extraction:

- Place the thimble into a clean Soxhlet extractor.
- Add 200 mL of dichloromethane or a hexane/acetone mixture (1:1, v/v) to a round-bottom flask.
- Assemble the Soxhlet apparatus and extract for 16-24 hours at a rate of 4-6 cycles per hour.

4. Concentration and Solvent Exchange:

- After extraction, allow the apparatus to cool.
- Concentrate the extract to approximately 1-2 mL using a rotary evaporator.
- If necessary, perform a solvent exchange into a solvent more compatible with the GC-MS system (e.g., isooctane).
- Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

5. Analysis:

- Transfer the final extract to a GC vial for analysis.

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

This protocol is adapted from the QuEChERS methodology for PAH analysis in soil.

1. Sample Preparation and Spiking:

- Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
- Add 10 mL of deionized water and vortex for 30 seconds.
- Add a known volume of a standard solution of **Anthraquinone-d8** (e.g., 100 µL of a 10 µg/mL solution in acetonitrile).
- Add 10 mL of acetonitrile and vortex for 1 minute.

2. Extraction and Partitioning:

- Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate).
- Shake vigorously for 1 minute.
- Centrifuge at 3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18).
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 2 minutes.

4. Final Extract Preparation and Analysis:

- Transfer the supernatant to a GC vial for analysis.

GC-MS Analysis

The following are suggested GC-MS parameters for the analysis of PAHs with **Anthraquinone-d8** as an internal standard.

Parameter	Setting
Gas Chromatograph	Agilent 8890 GC or equivalent
Mass Spectrometer	Agilent 5977 MSD or equivalent
Column	HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode	Splitless
Injection Volume	1 µL
Inlet Temperature	280 °C
Oven Program	60 °C (hold 1 min), ramp to 320 °C at 10 °C/min, hold 10 min
Transfer Line Temp	300 °C
Ion Source Temp	230 °C
Quadrupole Temp	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

The following table provides suggested SIM ions for the 16 U.S. EPA priority PAHs and Anthraquinone-d8.

Compound	Quantitation Ion (m/z)	Qualifier Ion(s) (m/z)
Naphthalene	128	129
Acenaphthylene	152	151, 153
Acenaphthene	154	153
Fluorene	166	165
Phenanthrene	178	179
Anthracene	178	179
Fluoranthene	202	101
Pyrene	202	101
Benz[a]anthracene	228	229
Chrysene	228	229
Benzo[b]fluoranthene	252	253
Benzo[k]fluoranthene	252	253
Benzo[a]pyrene	252	253
Indeno[1,2,3-cd]pyrene	276	277, 138
Dibenz[a,h]anthracene	278	279, 139
Benzo[g,h,i]perylene	276	277, 138
Anthraquinone-d8 (IS)	216	188, 160

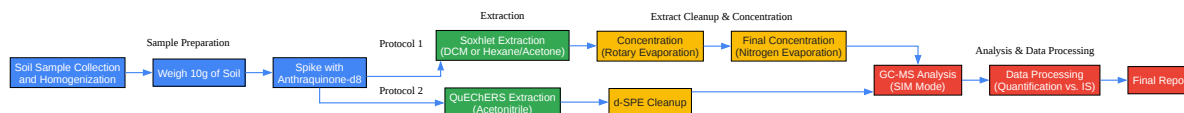
Data Presentation

The following table presents representative (hypothetical) quantitative data for the analysis of PAHs in a spiked soil sample using **Anthraquinone-d8** as an internal standard. This data is for illustrative purposes to demonstrate typical method performance.

Analyte	Spiked Conc. (ng/g)	Measured Conc. (ng/g)	Recovery (%)	RSD (%) (n=5)
Naphthalene	50	46.5	93	6.8
Acenaphthene	50	48.2	96	5.5
Fluorene	50	49.1	98	4.9
Phenanthrene	50	51.5	103	4.2
Anthracene	50	49.8	100	4.5
Fluoranthene	50	52.3	105	3.8
Pyrene	50	51.9	104	4.1
Benz[a]anthracene	50	48.7	97	5.1
Chrysene	50	49.5	99	4.8
Benzo[b]fluoranthene	50	53.1	106	3.5
Benzo[k]fluoranthene	50	52.8	106	3.7
Benzo[a]pyrene	50	50.9	102	4.3
Indeno[1,2,3-cd]pyrene	50	54.2	108	3.2
Dibenz[a,h]anthracene	50	53.6	107	3.4
Benzo[g,h,i]perylene	50	54.8	110	3.1

Visualization of Experimental Workflow

The logical flow of the analytical procedure is depicted in the following diagram.



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Caption: Workflow for PAH analysis in soil using **Anthraquinone-d8**.

Conclusion

The described protocols provide a robust framework for the quantification of PAHs in soil using **Anthraquinone-d8** as an internal standard. The choice between Soxhlet and QuEChERS extraction will depend on laboratory resources, sample throughput requirements, and specific data quality objectives. The use of an isotope-labeled internal standard like **Anthraquinone-d8** is crucial for achieving high accuracy and precision in the analysis of complex environmental matrices such as soil. Further validation of this specific application is recommended to establish method performance characteristics in different soil types.

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